N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide
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Overview
Description
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide is an organic compound characterized by the presence of a cyanophenyl group and a difluorophenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide typically involves the reaction of 2-cyanophenylamine with 2,4-difluorophenol in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the coupling reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure maximum conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or difluorophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or phenoxy derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)propanamide
- N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)propanamide
- N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)butanamide
Uniqueness
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide is unique due to the presence of both cyanophenyl and difluorophenoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-10(22-15-7-6-12(17)8-13(15)18)16(21)20-14-5-3-2-4-11(14)9-19/h2-8,10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOYFAQPQZYWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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